Koenimbine
Overview
Description
Mechanism of Action
Target of Action
Koenimbine, a carbazole alkaloid isolated from Murraya koenigii (L.) Spreng, has been reported to interact with multiple targets. The primary targets of this compound include phosphatidylinositol 3 kinase (PI3K), protein kinase B (AKT), mammalian target of rapamycin (mTOR), and mitogen-activated protein kinase (MAPK) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its targets, leading to changes in cellular processes. For instance, it has been reported to induce apoptosis through the intrinsic signaling pathway and suppression of the translocation of cytoplasmic NF-κB into the nucleus . This interaction results in changes in cell growth and survival, contributing to its pharmacological effects.
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported to regulate multiple signaling pathways, including the PI3K/AKT, mTOR, and MAPK pathways . These pathways are involved in various cellular processes, including cell growth, proliferation, and survival. By interacting with these pathways, this compound can exert its pharmacological effects.
Pharmacokinetics
It is known to be an extremely weak basic compound, which may influence its bioavailability
Result of Action
This compound has been reported to have multiple pharmacological effects, including antioxidant, antidiabetic, anti-inflammatory, antitumor, and neuroprotective activities . At the molecular level, it induces DNA damage and increases the levels of reactive oxygen species (ROS) in cells . At the cellular level, it has been shown to cause DNA strand breaks in HepG2 cells, probably through oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, varying climate, soil, and other geo-environmental conditions can affect the average elemental contents of Murraya koenigii, the plant from which this compound is derived . This could potentially influence the pharmacological activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Koenimbine can be extracted from the leaves, roots, and stems of the Murraya koenigii plant. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the alkaloids. The crude extract is then subjected to chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for purification .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction from plant material followed by purification using advanced chromatographic methods. The use of semi-automated TLC and HPLC methods ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Koenimbine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-cancer, anti-oxidant, and anti-diarrhoeal properties.
Industry: Utilized in the formulation of herbal medicines and supplements due to its therapeutic properties.
Comparison with Similar Compounds
Koenimbine is compared with other carbazole alkaloids such as mahanimbine, mahanine, isomahanine, and girinimbine. These compounds share similar structural features but differ in their pharmacological activities:
Mahanimbine: Known for its anti-cancer and anti-diabetic properties.
Mahanine: Exhibits potent anti-cancer activity.
Isomahanine: Similar to mahanine but with slight structural differences.
Girinimbine: Known for its anti-inflammatory and anti-cancer properties
This compound stands out due to its unique combination of anti-cancer, anti-oxidant, and anti-diarrhoeal activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-11-9-15-14-10-12(21-4)5-6-16(14)20-17(15)13-7-8-19(2,3)22-18(11)13/h5-10,20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSERHKINMDLESD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C2C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175317 | |
Record name | Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Koenimbine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21087-98-9 | |
Record name | Koenimbine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21087-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Koenimbin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrano(3,2-a)carbazole, 3,11-dihydro-8-methoxy-3,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21087-98-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Koenimbine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 195 °C | |
Record name | Koenimbine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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